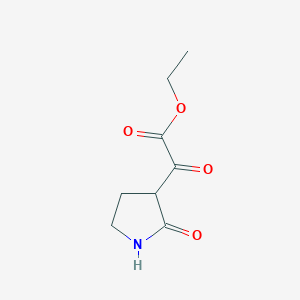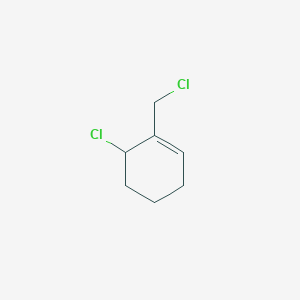
6-Chloro-1-(chloromethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of cyclohexene, where the hydrogen atoms at positions 1 and 6 are replaced by chlorine and chloromethyl groups, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclohexene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexene derivatives with additional functional groups, such as alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanols, and cyclohexanones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Chloro-1-(chloromethyl)cyclohex-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The chlorine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-hexene: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: The parent compound without the chlorine and chloromethyl substitutions.
1-Chloro-2-methylcyclohexane: Another chlorinated cyclohexane derivative with different substitution patterns.
Uniqueness
6-Chloro-1-(chloromethyl)cyclohex-1-ene is unique due to the presence of both chlorine and chloromethyl groups on the cyclohexene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
81034-09-5 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
6-chloro-1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2 |
Clé InChI |
ZHBLCQLHHHVXGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


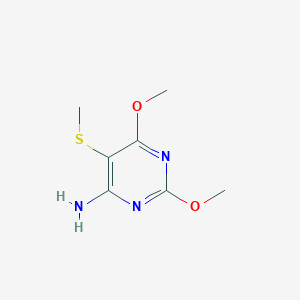
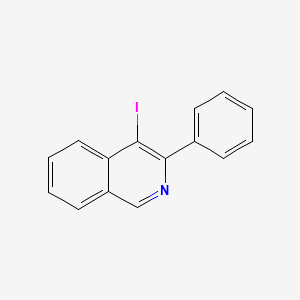
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)

![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
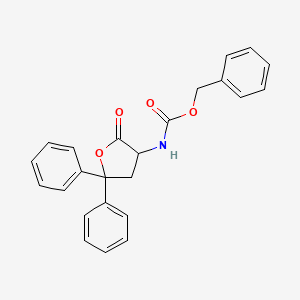
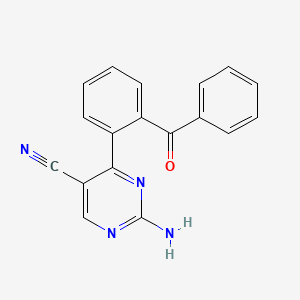
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)

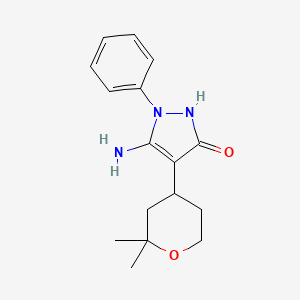
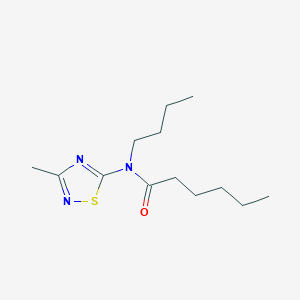
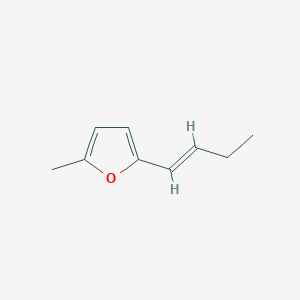
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
